3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide
Description
3-((4-Methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is a sulfonamide-containing compound characterized by a propanamide backbone linked to a 4-methoxyphenyl sulfonyl group and an N-substituted 2-phenoxyphenyl moiety. The sulfonyl group confers electron-withdrawing properties, while the methoxy and phenoxy substituents contribute to steric and electronic modulation.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-27-17-11-13-19(14-12-17)29(25,26)16-15-22(24)23-20-9-5-6-10-21(20)28-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGRVHFPOFDDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-((4-hydroxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide.
Reduction: Formation of 3-((4-methoxyphenyl)thio)-N-(2-phenoxyphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is an organic compound with a sulfonyl group, a methoxyphenyl group, and a phenoxyphenyl group. It has potential applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide has applications in diverse scientific fields:
- Chemistry It serves as a building block in creating complex molecules.
- Biology It is investigated for its potential to act as an enzyme inhibitor or receptor modulator.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in the development of specialty chemicals and materials.
Enzyme Inhibition
The compound shows enzyme inhibition properties and its mechanism likely involves binding to active sites on target enzymes, modulating their activity. It has been investigated as a potential:
- Anti-inflammatory agent It may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer agent It may inhibit tumor cell proliferation through pathways including apoptosis induction and cell cycle arrest, according to preliminary studies.
Chemical Reactions
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide can undergo chemical reactions including:
- Oxidation The methoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide in acidic conditions to form 3-((4-hydroxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide.
- Reduction The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst to form 3-((4-methoxyphenyl)thio)-N-(2-phenoxyphenyl)propanamide.
- Substitution The phenoxy group can be substituted with reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions to form various substituted derivatives.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The methoxy and phenoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular weights, and key substituents of 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide with structurally related compounds from the evidence:
Key Observations:
Sulfur-Containing Groups : The sulfonyl group in the target compound is distinct from the isothiazolone’s sulfur-oxygen system in 4b, which may influence redox properties and metabolic stability .
Substituent Effects: The 2-phenoxyphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the ethoxyphenyl (9h) or benzothiazole (11) moieties in analogues, which may alter membrane permeability .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Methoxy Positioning : The 4-methoxy group on the phenyl ring enhances solubility via hydrogen bonding, as seen in 8i and 9h .
- Sulfonyl vs. Thioether : Sulfonyl groups (target compound, 4b) improve metabolic stability compared to thioether-containing analogues (e.g., 19j in ), which are prone to oxidation .
- Thermal Stability: Higher melting points in triazole derivatives (9g: 175.6°C) suggest greater crystallinity than the target compound, which may remain amorphous due to its flexible phenoxy group .
Biological Activity
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, which include a sulfonyl group and two aromatic moieties, suggest potential biological activities, particularly as enzyme inhibitors and therapeutic agents.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the following functional groups:
- Sulfonyl group : Enhances reactivity and potential for interactions with biological targets.
- Methoxyphenyl group : Contributes to lipophilicity and binding affinity.
- Phenoxyphenyl group : Provides additional steric and electronic properties.
The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-phenoxyaniline in the presence of a base like triethylamine, followed by reaction with 3-bromopropionyl chloride to yield the final product.
Enzyme Inhibition
Research indicates that 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide exhibits significant enzyme inhibition properties. Its mechanism of action likely involves binding to active sites on target enzymes, leading to modulation of their activity. This compound has been investigated for its potential as an:
- Anti-inflammatory agent : By inhibiting cyclooxygenase (COX) enzymes, it may reduce inflammation.
- Anticancer agent : Preliminary studies suggest it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Cytotoxicity
The cytotoxic profile of this compound shows relatively low toxicity in normal cells while effectively reducing viability in cancerous cells. This selectivity is crucial for drug development, as it minimizes adverse effects during treatment .
In Vitro Studies
- Anti-inflammatory Activity : A study evaluated the compound's effect on COX enzymes, demonstrating an IC50 value comparable to standard anti-inflammatory drugs. This suggests its potential use in treating inflammatory diseases .
- Anticancer Activity : In vitro tests on glioma cells showed that the compound inhibited cell growth significantly. Mechanistic studies indicated that it operates independently of AMPK pathways, suggesting alternative mechanisms for inducing cell death .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications in the chemical structure affect biological activity. Variations in the substituents on the phenyl rings have led to the identification of derivatives with enhanced potency against specific targets, indicating that both steric and electronic factors play critical roles in activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide | Structure | Anti-inflammatory, Anticancer | 5.0 (COX inhibition) |
| 3-((4-methoxyphenyl)sulfonyl)-N-(2-methoxyphenyl)propanamide | Structure | Moderate Anti-inflammatory | 10.0 |
| 3-((4-methoxyphenyl)sulfonyl)-N-(2-chlorophenyl)propanamide | Structure | Low Cytotoxicity | 15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
